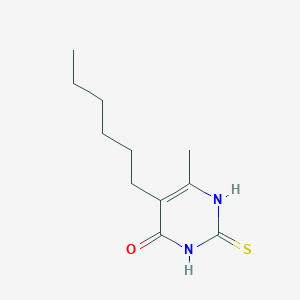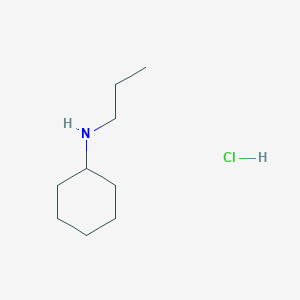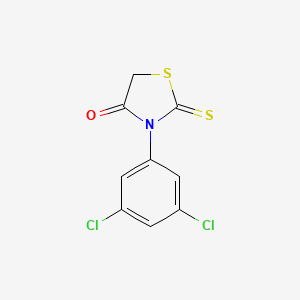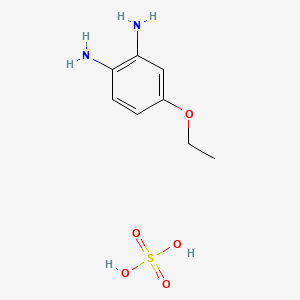![molecular formula C17H12O5 B1318533 [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 141113-49-7](/img/structure/B1318533.png)
[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with a molecular weight of 296.28 . It’s also known as 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of coumarin systems, including “this compound”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis of similar compounds has been reported to involve the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C NMR spectroscopy can be used to identify the hydrogen and carbon atoms in the molecule . Other techniques like HRMS, EIMS, IR, and UV-Vis spectroscopy can also provide valuable information about the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 296.28 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity : Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, related to [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid, have been synthesized and shown potential for antimicrobial activity. These compounds serve as key intermediates for the synthesis of Schiff's bases and other compounds with potential for combating microbial infections (Čačić et al., 2006).
Antineoplastic Activity : Research indicates the synthesis of derivatives with potential antineoplastic (anticancer) activities. Compounds derived from chromen-acetic acids, such as 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one, have been identified as new leading skeletons for further antitumor activity studies (Gašparová et al., 2013).
Antioxidant Activity : The antioxidant activity of certain coumarin derivatives, structurally related to this compound, has been explored. These compounds have been compared to known antioxidants like ascorbic acid, indicating their potential in oxidative stress management (Kadhum et al., 2011).
Photoactive Cellulose Derivatives : Research into the synthesis of water-soluble, photoactive cellulose derivatives using chromene moieties, related to this compound, has shown potential in designing smart materials. These derivatives' photochemistry could control the properties of new polysaccharide derivatives (Wondraczek et al., 2012).
Synthesis of Aromatic Carbamates : The condensation of certain carbamates with chromen-2-one fragments has been studied. This research highlights the potential for synthesizing novel compounds with various applications, including material sciences and pharmaceuticals (Velikorodov et al., 2014).
Orientations Futures
The future directions for research on “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds could have potential applications in the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVZBLBZWILFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589656 |
Source


|
| Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-49-7 |
Source


|
| Record name | [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)


![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)









